molecular formula C17H19N5O2S B1375424 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 955369-56-9

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No. B1375424
M. Wt: 357.4 g/mol
InChI Key: CTAHQYLRFXBFKB-UHFFFAOYSA-N
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Patent
US07935708B2

Procedure details

440 mg of ammonium formate and 230 mg of [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride were added to tetrahydrofuran (13.6 mL) solution of 500 mg of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one produced in Example 53, and stirred at 90° C. for 3 hours. The reaction liquid was cooled to room temperature, distilled water was added thereof, and extracted with a mixed solution of chloroform/isopropanol (80/20). This was dried with anhydrous sodium sulfate, and the solvent was evaporated away under reduced pressure to obtain 770 mg of a black amorphous substance. 61.0 mg of sodium hydride was added to N,N-dimethylformamide (14.0 mL) solution of the resulting compound, and stirred for 30 minutes. 0.316 mL of propargyl bromide was added to the reaction solution, and stirred for 3.5 hours. Aqueous saturated sodium hydrogencarbonate solution and saturated saline water were added to the reaction liquid, and extracted with a mixed solution of chloroform/isopropanol (80/20). This was dried with anhydrous sodium sulfate, and the solvent was evaporated away under reduced pressure to obtain a black amorphous substance. The resulting amorphous substance was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain 254 mg of the entitled compound as a white compound.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
13.6 mL
Type
solvent
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0.316 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH2:5]([N:8]1[C:16](=[O:17])[C:15]2[C:10](=[N:11][C:12]([S:18][CH3:19])=[N:13][CH:14]=2)[N:9]1[C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([C:26]([OH:29])([CH3:28])[CH3:27])[N:21]=1)[CH:6]=[CH2:7].[H-].[Na+].C(Br)C#C.C(=O)([O-])O.[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O.CN(C)C=O.O1CCCC1>[OH:29][C:26]([C:22]1[N:21]=[C:20]([N:9]2[C:10]3=[N:11][C:12]([S:18][CH3:19])=[N:13][CH:14]=[C:15]3[C:16](=[O:17])[N:8]2[CH2:5][C:6]#[CH:7])[CH:25]=[CH:24][CH:23]=1)([CH3:28])[CH3:27] |f:0.1,3.4,6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C=C)N1N(C2=NC(=NC=C2C1=O)SC)C1=NC(=CC=C1)C(C)(C)O
Name
Quantity
230 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
13.6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
61 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.316 mL
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixed solution of chloroform/isopropanol (80/20)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 770 mg of a black amorphous substance
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixed solution of chloroform/isopropanol (80/20)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a black amorphous substance
CUSTOM
Type
CUSTOM
Details
The resulting amorphous substance was purified through silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C)(C)C1=CC=CC(=N1)N1N(C(C=2C1=NC(=NC2)SC)=O)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 254 mg
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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